2,3-Dihydroxypropyl dichloroacetate
Overview
Description
2,3-Dihydroxypropyl dichloroacetate is a chemical compound known for its inhibitory effects on glycerol kinase.
Scientific Research Applications
2,3-Dihydroxypropyl dichloroacetate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on metabolic pathways, particularly in the inhibition of glycerol kinase.
Medicine: Research has explored its potential in reducing lipid contributions to gluconeogenesis, which may have implications for cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl dichloroacetate typically involves the reaction of glycerol with dichloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The presence of a catalyst may be required to facilitate the reaction, and the reaction temperature and time are optimized to achieve maximum yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maintain the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxypropyl dichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The dichloroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohol derivatives .
Mechanism of Action
The primary mechanism of action of 2,3-dihydroxypropyl dichloroacetate involves the inhibition of glycerol kinase. This inhibition is noncompetitive and requires the presence of adenosine triphosphate (ATP) for effective inhibition. The compound is phosphorylated to a glycerol-3-phosphate analogue, which then inhibits the enzyme. This leads to a decrease in the specific activity of liver glycerol kinase and a reduction in blood glucose levels .
Comparison with Similar Compounds
Monochloroacetic Acid: Inhibits liver gluconeogenesis by inactivating glyceraldehyde-3-phosphate dehydrogenase.
1-Thioglycerol: Inhibits glycerol kinase activity in vitro and in situ.
Fructose: Induces hepatic gluconeogenesis and affects metabolic pathways.
Uniqueness: 2,3-Dihydroxypropyl dichloroacetate is unique in its potent inhibitory effect on glycerol kinase, making it a valuable compound for research in metabolic pathways and potential therapeutic applications .
Properties
IUPAC Name |
2,3-dihydroxypropyl 2,2-dichloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O4/c6-4(7)5(10)11-2-3(9)1-8/h3-4,8-9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGDIEOKTJTGQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC(=O)C(Cl)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918286 | |
Record name | 2,3-Dihydroxypropyl dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93623-15-5 | |
Record name | 2,3-Dihydroxypropyl dichloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093623155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxypropyl dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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